Chloroacetamido-peg4-nhs ester

説明

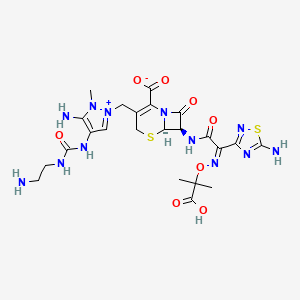

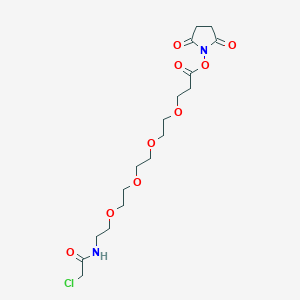

Chloroacetamido-PEG4-NHS ester is a PEG linker containing chloroacetamido and NHS ester functional groups . The chlorine is a good leaving group and can undergo substitution reactions. The NHS ester is an active ester which reacts with primary amines to form stable amide bonds .

Molecular Structure Analysis

The molecular formula of Chloroacetamido-PEG4-NHS ester is C17H27ClN2O9 . The InChI string representation of its structure isInChI=1S/C17H27ClN2O9/c18-13-14 (21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17 (24)29-20-15 (22)1-2-16 (20)23/h1-13H2, (H,19,21) . Chemical Reactions Analysis

Chloroacetamido-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The chlorine is a good leaving group and can undergo substitution reactions. The NHS ester is an active ester which reacts with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis

The molecular weight of Chloroacetamido-PEG4-NHS ester is 438.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 18 . The topological polar surface area is 130 Ų .科学的研究の応用

PEG Linker

Chloroacetamido-PEG4-NHS ester is a PEG linker . It contains chloroacetamido and NHS ester functional groups . The chlorine is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the hydrophilic properties of the compound in aqueous media .

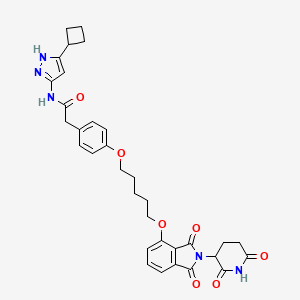

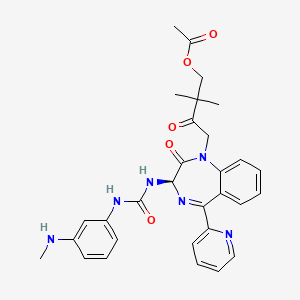

PROTAC Linker

Chloroacetamido-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Bioconjugation

The NHS ester group in Chloroacetamido-PEG4-NHS ester reacts with primary amines to form stable amide bonds . This property is often used in bioconjugation, where the compound is used to link two entities together. This could be useful in a variety of fields, including drug delivery and biomarker research.

Drug Delivery

The hydrophilic PEG linker in Chloroacetamido-PEG4-NHS ester can increase the hydrophilic properties of a compound in aqueous media . This makes it potentially useful in drug delivery, where increasing the solubility of a drug can improve its bioavailability.

Protein Research

The ability of Chloroacetamido-PEG4-NHS ester to form stable amide bonds with primary amines can be useful in protein research. For example, it could be used to attach a fluorescent label to a protein, allowing the protein to be visualized under a microscope.

Chemical Synthesis

The chlorine in Chloroacetamido-PEG4-NHS ester is a good leaving group and can undergo substitution reactions . This makes it a useful reagent in chemical synthesis, where it could be used to introduce a variety of functional groups into a molecule.

作用機序

Target of Action

Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .

Mode of Action

The Chloroacetamido-PEG4-NHS ester contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .

Biochemical Pathways

The primary biochemical pathway affected by Chloroacetamido-PEG4-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The primary result of the action of Chloroacetamido-PEG4-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .

Action Environment

The action of Chloroacetamido-PEG4-NHS ester, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWFCYSNJLMFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

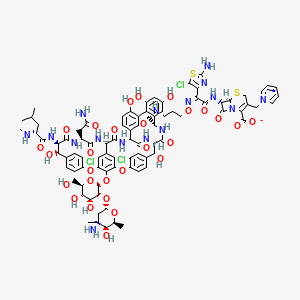

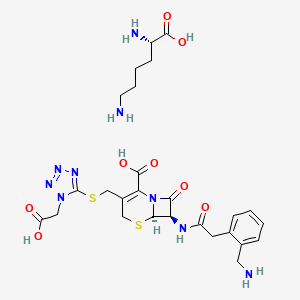

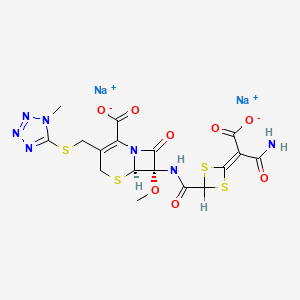

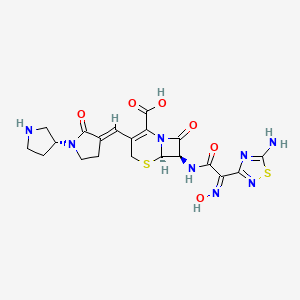

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)